molecular formula C6H7Br2N3O2 B2696028 3-Bromo-4-methyl-5-nitropyridin-2-amine hydrobromide CAS No. 1909319-14-7

3-Bromo-4-methyl-5-nitropyridin-2-amine hydrobromide

Cat. No. B2696028
CAS RN: 1909319-14-7
M. Wt: 312.949
InChI Key: FSRKINZTZKWUEC-UHFFFAOYSA-N
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Description

3-Bromo-4-methyl-5-nitropyridin-2-amine hydrobromide is a chemical compound that has attracted attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Selective Amination and Halogenation

Selective amination of polyhalopyridines using a palladium-xantphos complex demonstrates high yields and chemoselectivity, offering a pathway for synthesizing amino-substituted pyridines efficiently (Ji, Li, & Bunnelle, 2003). Similarly, the synthesis of 5-Bromo-2-nitropyridine from the corresponding amine via hydrogen peroxide oxidation highlights a reproducible, safe protocol for large-scale production, emphasizing the compound's role in industrial applications (Agosti et al., 2017).

Vicarious Nucleophilic Amination

The vicarious nucleophilic amination of 3-nitropyridines presents a general method for preparing 3- or 4-substituted-2-amino-5-nitropyridines, expanding the toolkit for synthesizing nitrogen-containing heterocycles (Bakke, Svensen, & Trevisan, 2001).

Regio- and Diastereoselective Synthesis

The regio- and diastereoselective synthesis of dihydropyridopyrimidines via cascade reactions of 2-aminopyridines with Morita-Baylis-Hillman bromides of nitroalkenes showcases a novel approach to constructing complex heterocycles (Satham & Namboothiri, 2017).

Nucleophilic Substitution and Nitro-group Migration

Investigations into the nucleophilic substitution reactions of amines with 3-Bromo-4-nitropyridine reveal unexpected nitro-group migration, shedding light on reaction mechanisms and offering new synthetic pathways (Yao, Blake, & Yang, 2005).

CO2 Capture

The development of a task-specific ionic liquid for CO2 capture illustrates the potential of nitrogen-containing compounds in environmental applications, highlighting their efficiency and recyclability (Bates et al., 2002).

properties

IUPAC Name

3-bromo-4-methyl-5-nitropyridin-2-amine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN3O2.BrH/c1-3-4(10(11)12)2-9-6(8)5(3)7;/h2H,1H3,(H2,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSRKINZTZKWUEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1[N+](=O)[O-])N)Br.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Br2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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